Gibberellin A68

Description

Overview of Gibberellin Phytohormones

Gibberellins (B7789140) are a class of plant growth regulators that influence plant growth and development even at extremely low concentrations mdpi.comchemicalbook.com. They are synthesized through the terpenoid pathway, primarily in actively growing tissues such as root and stem apical meristems, young leaves, and seed embryos wikipedia.orglibretexts.org. Once synthesized, they can be transported throughout the plant, influencing target cells that possess the specific receptors required to perceive the hormonal signal umn.edu. The perception of gibberellins triggers a cascade of cellular events, ultimately leading to changes in gene expression and cell morphology that manifest as visible growth responses umn.edu.

Classification and Structural Diversity of Gibberellins

Gibberellins are characterized by a tetracyclic ent-gibberellane ring structure biologynotesonline.com. The diverse array of naturally occurring gibberellins, exceeding 130 identified compounds, are classified based on their chemical structure, particularly the number of carbon atoms they contain biologynotesonline.comfrontiersin.org.

Gibberellins are primarily categorized into two groups: C19-GAs and C20-GAs biologynotesonline.comfrontiersin.orgmdpi.comresearchgate.net. C20-gibberellins possess a full diterpenoid skeleton with 20 carbon atoms. These compounds often serve as precursors in the gibberellin biosynthetic pathway and are generally considered to be biologically inactive biologynotesonline.commdpi.com. C19-gibberellins, on the other hand, contain 19 carbon atoms, having lost carbon-20, and feature a characteristic five-member lactone ring linking carbons 4 and 10 wikipedia.org. The majority of biologically active gibberellins in plants belong to the C19 group biologynotesonline.comwikipedia.orgagronomyjournals.com. The bioactivity of C19 gibberellins is contingent upon specific structural features, such as the presence of a 3β-hydroxyl group and the absence of a 2β-substituent biologynotesonline.com.

Positioning of Gibberellin A68 within the Gibberellin Family

This compound (GA68) is a specific chemical compound within the extensive family of gibberellins. It possesses a C19-gibberellin structure, indicated by its molecular formula C19H22O6 biosynth.comfoodb.caknapsackfamily.comagrikaido.com. GA68 was initially identified in Malus sylvestris (crabapple) agrikaido.com. The systematic nomenclature of gibberellins assigns a unique "GA" number in order of their discovery wikipedia.org. GA68 is listed among the identified gibberellins phytohormones.info.

Gibberellic acid (GA3) is one of the most well-known and extensively studied bioactive gibberellins geeksforgeeks.orgagronomyjournals.complant-growth-regulator.com. Like GA68, GA3 is a C19-gibberellin with the molecular formula C19H22O6 fishersci.cafishersci.ca. GA68's structure is closely related to that of GA3, and its structure has been established through partial synthesis from GA3 researchgate.netresearchgate.netnih.gov. This indicates a potential biosynthetic or structural link between these two compounds. While GA1, GA3, GA4, and GA7 are often cited as the primary bioactive gibberellins in flowering plants, research continues to uncover the biological activities of other GAs biologynotesonline.comfrontiersin.orgmdpi.comagronomyjournals.com. GA68 is described as a specialized plant growth regulator and a derivative of natural gibberellins biosynth.com. Its function involves modulating plant growth processes by promoting cell elongation and division biosynth.com.

Historical Context of Gibberellin Research in Plant Biology

The history of gibberellin research traces back to the late 19th and early 20th centuries in Japan, where scientists investigated the "bakanae" (foolish seedling) disease in rice phytohormones.infoagronomyjournals.combohrium.comworldscientific.comnih.gov. This disease, caused by the fungus Gibberella fujikuroi (now Fusarium fujikuroi), resulted in excessive elongation of rice seedlings agronomyjournals.combohrium.comworldscientific.com. Japanese researchers isolated the active growth-promoting substances secreted by the fungus, naming them gibberellins phytohormones.infobohrium.comworldscientific.comannualreviews.org. The isolation of crystalline gibberellins in 1938 by Japanese agricultural chemists Teijiro Yabuta and Yusuke Sumiki marked a significant milestone worldscientific.com. Following World War II, international attention turned to gibberellin research, leading to the isolation and characterization of various gibberellins from both fungal and plant sources phytohormones.infoworldscientific.comannualreviews.org. The confirmation of gibberellins as endogenous plant growth regulators in the late 1950s solidified their importance in plant biology bohrium.comnih.govnih.gov. The development of advanced analytical techniques like GC-MS in the late 1960s further accelerated the identification of numerous novel gibberellin structures bohrium.com.

Research Gaps and Objectives for this compound

While the broader roles of gibberellins in plant growth and development are well-established, the specific biological activities and metabolic fate of individual gibberellins, including GA68, may require further detailed investigation. Although GA68 is recognized as a plant growth regulator influencing cell elongation and division, comprehensive research findings detailing its precise physiological effects across a wide range of plant species and developmental stages may be limited in readily available literature. biosynth.com. Understanding the specific receptors GA68 interacts with, its signal transduction pathway, and how its biosynthesis and degradation are regulated would be valuable research objectives. Furthermore, exploring its natural occurrence in various plant tissues and species beyond its initial identification could provide insights into its specific roles in plant physiology.

In-Depth Scientific Article on this compound Cannot Be Generated Based on Current Research

A comprehensive and scientifically accurate article focusing solely on the chemical compound this compound, structured around the requested detailed outline on biosynthesis and metabolism in plant systems, cannot be generated at this time. Extensive searches of scientific literature have revealed a significant lack of specific research data for this compound concerning the detailed metabolic and regulatory pathways outlined in the query.

This compound is identified as a diterpenoid carboxylic acid, part of the large family of gibberellins. It is known primarily as a specialized plant growth regulator derived from natural gibberellins produced by fungi. However, beyond this general classification, there is no specific information available in the public domain regarding its catabolism, deactivation, cellular and subcellular localization of its metabolism, or the specific genetic regulation of its biosynthesis within plant systems.

The scientific community has extensively studied the metabolism of other gibberellins, particularly those that are endogenously produced by plants and have well-established bioactive roles, such as GA1, GA3, GA4, and GA7. For these compounds, the roles of deactivating enzymes like Gibberellin 2-oxidases (GA2ox), other deactivation pathways such as epoxidation and methylation, cellular localization of metabolic steps, and complex transcriptional and feedback regulation are well-documented. frontiersin.orgnih.govnih.govsteberlab.org

These metabolic and regulatory networks are known to be highly specific. For instance, GA 2-oxidases are a diverse family of enzymes with varying substrate specificities, acting on specific C19-GAs or C20-GAs to deactivate them. nih.govnih.gov The biosynthetic pathways in fungi and higher plants, while producing structurally similar compounds, have evolved independently and utilize different enzymes and regulatory mechanisms. nih.gov

Given this specificity, it would be scientifically inaccurate to extrapolate the detailed metabolic fate and regulatory control of common plant gibberellins to this compound without direct experimental evidence. Adhering to the strict instructions to focus solely on this compound and maintain scientific accuracy prevents the creation of content for the requested outline. Further research specifically targeting the metabolism and regulation of this compound within plant systems is required before such a detailed article can be written.

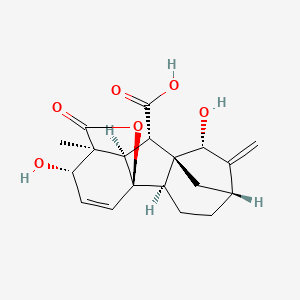

Structure

3D Structure

Properties

Molecular Formula |

C19H22O6 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(1R,2R,5R,7R,8R,9S,10R,11S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |

InChI |

InChI=1S/C19H22O6/c1-8-9-3-4-10-18(7-9,14(8)21)12(15(22)23)13-17(2)11(20)5-6-19(10,13)25-16(17)24/h5-6,9-14,20-21H,1,3-4,7H2,2H3,(H,22,23)/t9-,10-,11+,12-,13-,14-,17-,18-,19-/m1/s1 |

InChI Key |

ZKSDYVWXHSIQFM-ZUJRJSPDSA-N |

SMILES |

CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5O)C(=O)O)OC2=O)O |

Isomeric SMILES |

C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)[C@H]5O)C(=O)O)OC2=O)O |

Canonical SMILES |

CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5O)C(=O)O)OC2=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolism of Gibberellins in Plant Systems

Differences in Gibberellin Biosynthesis Between Fungi and Plants

While both higher plants and certain fungi, notably Gibberella fujikuroi (reclassified as Fusarium fujikuroi), can produce structurally identical gibberellins (B7789140), the biosynthetic pathways and the enzymes involved exhibit significant differences. youtube.comresearchgate.net These profound distinctions suggest that the ability to synthesize gibberellins evolved independently in plants and fungi, a case of convergent evolution. youtube.com

The key differences are summarized below:

Initial Cyclization Step: In plants, the conversion of GGDP to ent-kaurene (B36324) is a two-step process requiring two separate, soluble enzymes (CPS and KS) located in plastids. In contrast, fungi like G. fujikuroi utilize a single, bifunctional enzyme (CPS/KS) to catalyze both reactions.

Gene Organization: The genes responsible for gibberellin biosynthesis in G. fujikuroi are organized in a cluster. youtube.com In plants, such as Arabidopsis thaliana, these genes are dispersed throughout the genome. youtube.com

Enzyme Classes for Oxidation Steps: The enzymes that catalyze the oxidation of ent-kaurene and subsequent intermediates differ. For instance, the removal of the C-20 carbon atom to form the C19-GAs is catalyzed by a dioxygenase (GA20ox) in plants, but by a cytochrome P450 monooxygenase in the fungus. calpaclab.comyoutube.com

Timing of Hydroxylation: The stage at which key hydroxylation reactions occur varies. In G. fujikuroi, 3β-hydroxylation happens early in the pathway and is catalyzed by a cytochrome P450 enzyme. calpaclab.comyoutube.com In plants, this step typically occurs late in the pathway to produce the final bioactive GAs and is catalyzed by a dioxygenase (GA3ox). calpaclab.comyoutube.com Conversely, 13-hydroxylation is often an early modification in the major plant pathways (converting GA12 to GA53), whereas in the fungus, it is the final step that converts GA7 to GA3. calpaclab.com

Molecular Mechanisms of Gibberellin Signaling in Plants

Gibberellin Perception and Receptor-Mediated Signaling

The perception of gibberellin is the first critical step in its signaling pathway. This is mediated by a family of soluble nuclear receptors.

The GIBBERELLIN INSENSITIVE DWARF1 (GID1) Receptor Family

The primary receptors for gibberellins (B7789140) are the GIBBERELLIN INSENSITIVE DWARF1 (GID1) proteins. nih.govnih.govresearchgate.netmdpi.com These are soluble proteins found in the nucleus and cytoplasm that belong to the hormone-sensitive lipase (B570770) family, though they lack enzymatic activity. nih.gov In Arabidopsis, there are three orthologs of GID1: GID1a, GID1b, and GID1c, each with distinct yet overlapping functions in perceiving gibberellin signals. nih.govresearchgate.net The binding of a bioactive gibberellin molecule to a GID1 receptor induces a conformational change in the receptor protein. nih.gov This change is crucial for the subsequent interaction with DELLA proteins.

Specific studies detailing the binding affinity and interaction between Gibberellin A68 and the different members of the GID1 receptor family are not currently available in the scientific literature.

| Receptor Family | Key Characteristics |

| GID1 | Soluble nuclear receptors, members of the hormone-sensitive lipase family (without hydrolase activity). nih.gov |

| Undergo conformational change upon GA binding, enabling interaction with DELLA proteins. nih.gov | |

| Multiple orthologs exist in species like Arabidopsis (GID1a, GID1b, GID1c), with specific roles. nih.govresearchgate.net |

Role of DELLA Proteins as Negative Regulators

DELLA proteins are central negative regulators of the gibberellin signaling pathway. In the absence of gibberellin, these proteins are active and suppress plant growth.

GA-Induced Degradation of DELLA Proteins via Ubiquitin-Proteasome Pathway

When a gibberellin molecule binds to a GID1 receptor, the resulting GA-GID1 complex is able to interact with DELLA proteins. researchgate.netfrontiersin.orgresearchgate.net This interaction targets the DELLA proteins for polyubiquitination by an SCF E3 ubiquitin ligase complex (known as SCFSLY1/GID2). nih.govnih.govresearchgate.net Subsequently, the ubiquitinated DELLA proteins are degraded by the 26S proteasome. nih.govnih.govlibretexts.org This degradation relieves the repression of gibberellin-responsive genes, allowing for the promotion of plant growth and development. nih.govlibretexts.org

The specific efficacy of this compound in promoting the degradation of various DELLA proteins has not been documented.

Downstream Signaling Components and Transcriptional Regulation

The degradation of DELLA proteins releases other transcription factors, allowing them to regulate the expression of a wide array of genes involved in plant growth and development.

Interaction with Transcription Factors (e.g., PIFs, GATA-type TFs, SPLs)

DELLA proteins are known to interact with several families of transcription factors, thereby inhibiting their function. Key among these are:

PHYTOCHROME INTERACTING FACTORs (PIFs): These are basic helix-loop-helix (bHLH) transcription factors that play a crucial role in light signaling. DELLA proteins can bind to PIFs, preventing them from binding to the promoters of their target genes and thus repressing growth. researchgate.netnih.govscispace.comusda.gov The degradation of DELLAs in the presence of gibberellin frees PIFs to promote cell elongation. scispace.com

GATA-type transcription factors: GNC (GATA, NITRATE-INDUCIBLE, CARBON-METABOLISM INVOLVED) and GNL (GNC-LIKE) are two GATA transcription factors that act as repressors of gibberellin signaling. frontiersin.orgnih.govresearchgate.net The expression of these genes is repressed by gibberellin through the degradation of DELLA proteins and the action of PIFs. frontiersin.orgresearchgate.net

SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPLs): These transcription factors are involved in the regulation of flowering time and vegetative phase change. nih.govnih.govmdpi.com DELLA proteins can bind to SPLs and inhibit their transcriptional activity, thereby delaying the transition to flowering. nih.govnih.gov The removal of DELLAs allows SPLs to activate their target genes. nih.govnih.gov

There is no specific research available that details the interaction of this compound-mediated signaling with PIFs, GATA-type TFs, or SPLs.

| Downstream Component | Function in GA Signaling |

| PIFs | Promote cell elongation; activity is repressed by DELLA protein binding. researchgate.netnih.govscispace.comusda.gov |

| GATA-type TFs (GNC/GNL) | Act as repressors of GA responses; their expression is downregulated by GA signaling. frontiersin.orgnih.govresearchgate.net |

| SPLs | Promote flowering and phase change; their activity is inhibited by DELLA interaction. nih.govnih.govmdpi.com |

Regulation of Gene Expression by GA Signaling

The signaling pathway for gibberellins culminates in the regulation of gene expression, a process that is fundamental to eliciting physiological responses in plants. This regulation is primarily achieved through the degradation of DELLA proteins, which are nuclear repressors of GA-responsive genes. frontiersin.orgscispace.comijeast.com In the absence of gibberellins, DELLA proteins bind to and inhibit transcription factors, such as PHYTOCHROME INTERACTING FACTORS (PIFs), preventing them from activating the transcription of target genes. frontiersin.org

Upon perception of GA by its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), the GA-GID1 complex undergoes a conformational change that allows it to interact with DELLA proteins. frontiersin.org This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins via the 26S proteasome pathway. nih.govnih.gov The removal of DELLA repressors liberates the transcription factors, enabling them to bind to the promoter regions of GA-responsive genes and initiate transcription. frontiersin.orgresearchgate.netdntb.gov.uaresearchgate.neted.ac.uk

Table 1: Key Proteins Involved in GA-Mediated Gene Expression

| Protein Family | Function | Role in GA Signaling |

|---|---|---|

| GID1 | GA Receptor | Binds to GA, initiating the signaling cascade. |

| DELLA | Repressor Proteins | Inhibit transcription factors in the absence of GA. |

| PIFs | Transcription Factors | Activate GA-responsive genes upon DELLA degradation. |

This table summarizes the general roles of key protein families in gibberellin signaling. Specific studies on the interaction of these proteins with this compound are not currently available.

Research on various plant species has identified numerous genes that are regulated by gibberellins, many of which are involved in cell division, cell elongation, and metabolism. For instance, in cereal aleurone layers, GAs induce the expression of genes encoding hydrolytic enzymes like α-amylase, which are crucial for mobilizing stored food reserves during germination. researchgate.netdntb.gov.ua While these mechanisms are well-established for gibberellins in general, specific target genes and transcription factors regulated by this compound have not been explicitly identified in the available scientific literature.

Epigenetic Modulation in Gibberellin Signaling

Recent research has highlighted the role of epigenetic mechanisms in regulating gibberellin metabolism and signaling. nih.govresearchgate.netmdpi.com Epigenetic modifications, such as histone modifications and DNA methylation, can influence the expression of key genes in the GA pathway, including those involved in GA biosynthesis and the signaling components like DELLA proteins. nih.gov For example, chromatin remodeling factors have been shown to modulate the expression of a large number of GA-responsive genes. mdpi.com These epigenetic layers of control add another level of complexity to the regulation of GA responses, allowing for fine-tuning of plant development in response to both internal and external cues. The extent to which this compound signaling is subject to epigenetic modulation is currently unknown and represents a promising avenue for future investigation.

While our understanding of gibberellin signaling at the molecular level has advanced significantly, research has largely focused on a few key members of this large hormone family. This article has outlined the general principles of gibberellin-mediated gene regulation, crosstalk with other phytohormones, and epigenetic influences. However, a significant knowledge gap exists concerning the specific roles and mechanisms of this compound. Future research focusing on this particular gibberellin is necessary to determine if its functions align with the general models or if it possesses unique regulatory properties within the intricate network of plant hormone signaling.

Based on the comprehensive search conducted, while this compound is recognized as a plant growth regulator and a type of gibberellin involved in general plant developmental processes such as seed germination, stem elongation, and flowering biosynth.com, detailed research findings and specific data focusing solely on the unique physiological roles and underlying mechanisms of this compound within each of the specific subsections of the provided outline are not extensively available in the current search results.

The provided outline details the general physiological roles and developmental processes regulated by gibberellins as a class of plant hormones. The search results primarily discuss these general functions, often highlighting the roles of more commonly studied and highly bioactive gibberellins like GA1, GA3, GA4, and GA7 byjus.comallen.inbyjus.comslideshare.netcdnsciencepub.comnumberanalytics.comfrontiersin.orgnih.govnih.govmdpi.comresearchgate.net. While this compound is identified as one of the many naturally occurring gibberellins biosynth.combyjus.com, specific detailed studies focusing exclusively on its distinct mechanisms in breaking seed dormancy, inducing hydrolytic enzyme production, promoting cell elongation and division, influencing internode extension and bolting, or regulating flowering time and floral development, with the depth required by the outline's subsections and the request for detailed findings and data tables, were not found.

Therefore, strictly adhering to the instruction to "focus solely on the chemical Compound “this compound”" while fully populating the provided detailed outline with specific, unique information and data for GA68 is not feasible with the currently available search results. The information about GA68 in the context of these specific physiological processes is largely presented as part of the broader functions of gibberellins.

To proceed, please clarify how you would like to adjust the scope of the article. We can either:

Write an article discussing the general physiological roles of gibberellins as outlined, mentioning this compound as one of the many gibberellins involved where appropriate, but focusing on the broader understanding of GA functions supported by the search results.

Attempt to write an article strictly focused on this compound, acknowledging that the detailed information for each subsection of the provided general GA outline is limited and may not include specific research findings or data tables solely pertaining to GA6lin A68's unique actions.

Physiological Roles and Developmental Processes Regulated by Gibberellins

Flowering Time and Floral Development

Floral Induction and Differentiation

Gibberellins (B7789140) play a significant role in the transition from vegetative growth to flowering in many plant species. They are considered a component of the flowering stimulus in some plants, particularly promoting bolting and flowering in long-day plants and biennial species. For instance, gibberellins can substitute for the long-day or cold requirements necessary for flowering in certain plants, such as rosette species. Studies in apple have shown that gibberellin application can influence floral bud induction, with exogenous GA3 leading to reduced flowering rates. Conversely, inhibitors of gibberellin synthesis can increase flowering rates. This highlights the complex regulatory cross-talk involving gibberellins in floral initiation and differentiation. While GA68 is a gibberellin, specific detailed research findings focusing solely on its role in floral induction and differentiation were not prominently available in the consulted literature, which primarily discusses the effects of gibberellins as a class or specific, more abundant GAs like GA3.

Sex Determination in Flowers

Gibberellins can influence sex determination in plants with unisexual flowers. In some species, gibberellin application has been shown to promote the formation of male flowers. For example, in maize, increased endogenous gibberellin levels in tassels have been associated with masculinization. In dioecious plants like spinach, gibberellins are known to promote masculinization. Research in spinach suggests that gibberellins regulate masculinization through a module involving the DELLA protein SpGAI and the transcription factor SpSTM. Silencing of SpGAI, a repressor of GA signaling, results in masculinization similar to exogenous GA3 application. While the role of gibberellins in sex determination is established, specific studies detailing the unique contribution of Gibberellin A68 to this process were not found in the provided search results.

Fruit Development and Parthenocarpy

Gibberellins are crucial regulators of fruit development, influencing processes from fruit set to maturation. They are involved in the initial stages of fruit growth, promoting the rapid cell division required for fruit set.

Influence on Fruit Set, Size, and Quality

Gibberellins positively impact fruit set and subsequent fruit growth, affecting both size and quality. Application of gibberellins at flowering or the young fruit stage can reduce flower and fruit drop, thereby improving fruit set rate. Studies on various fruit trees, including apple and pear, have demonstrated the stimulation of fruit set by gibberellin application. Gibberellins can lead to visible improvements in fruit quality traits, such as size and weight. However, the optimal concentration is crucial, as excessive levels can lead to negative effects like sunburn or reduced storage tolerance. Gibberellins are widely applied in agriculture to enhance crop yields, partly by influencing fruit development. While GA68 is listed as influencing fruit development, the detailed research cited in the search results regarding specific effects on fruit set, size, and quality primarily refers to gibberellins generally or other specific GAs like GA3.

Induction of Seedless Fruit Development

A notable application of gibberellins is their ability to induce parthenocarpy, the development of fruit without fertilization, resulting in seedless fruits. This effect has been observed and utilized commercially in various fruits, including grapes and tomatoes. Gibberellins can stimulate the development of seedless fruits from unfertilized pistils. This process involves the activation of the gibberellin pathway in ovules, which, in conjunction with other hormones like auxin and cytokinin, triggers the fruit-set program and stimulates fruit growth even in the absence of seeds. While GA68 is a gibberellin, specific research detailing its direct role in inducing parthenocarpy was not found in the provided search results, which discuss this phenomenon in the context of gibberellins as a class.

Root Growth and Architecture

Regulation of Adventitious Root Formation

Adventitious roots (ARs) are roots that develop from non-root tissues or organs, such as stems or leaves mdpi.combohrium.com. This process is crucial for vegetative propagation in many plant species csic.esmdpi.com. The formation of adventitious roots is a complex process influenced by a variety of endogenous and exogenous factors, with auxin playing a central and often stimulatory role mdpi.comcsic.esfrontiersin.orgcas.cz.

Research indicates that gibberellins generally have an inhibitory effect on adventitious root formation in many plant species oup.comnih.govbohrium.comcsic.esresearchgate.netmdpi.com. This inhibitory effect has been observed in various plants, including Arabidopsis, tobacco, hybrid aspen, and chestnut oup.comnih.govmdpi.comcsic.es. For instance, studies in tobacco showed that exogenous application of bioactive GA₃ significantly reduced the number of adventitious roots formed on stem cuttings oup.comresearchgate.net. Similarly, in hybrid aspen and Arabidopsis, overexpression of a key GA biosynthesis gene (AtGA20ox1) or GA receptor genes (PttGID1.1 or PttGID1.3) resulted in poor rooting efficiency nih.gov. Conversely, treatments with GA biosynthesis inhibitors, such as paclobutrazol (B33190) (PBZ), have been shown to promote adventitious root formation in Arabidopsis and chestnut mdpi.comcsic.es.

The mechanism by which GAs inhibit adventitious root formation appears to involve interference with auxin transport and signaling nih.govmdpi.com. GAs can perturb polar auxin transport, particularly auxin efflux, which is essential for establishing the auxin gradients necessary for AR initiation nih.govmdpi.com. It has been suggested that GAs may repress the expression of PIN genes, which encode auxin transporters mdpi.com. High levels of GA can negatively regulate the early initiation step of root formation, potentially through interactions with auxin oup.com.

Data from studies on the effects of GA₃ and PBZ on adventitious root formation in tobacco stem cuttings illustrate the general trend observed for gibberellins:

| Treatment | Average Adventitious Root Number (after 3 weeks) |

| Control | High |

| GA₃ Application | Significantly Reduced |

| PBZ Application | Reduced (but less than GA₃) |

| IAA Application | Promoted |

| IAA + GA₃ | Marked effect similar to GA₃ + IAA |

| IAA + PAC | Marked effect similar to GA₃ + IAA |

Based on data trends observed in ResearchGate researchgate.net and Journal of Experimental Botany oup.com. Specific numerical values varied between experiments and are not consistently provided in the snippets.

Role in Root Gravitropism

Root gravitropism is the process by which plant roots sense and grow downwards in response to gravity, a crucial adaptation for anchorage and access to water and nutrients docbrown.infoelifesciences.org. This response is primarily mediated by the asymmetric distribution of auxin in the root tip pnas.orgmdpi.comnih.gov. Gravity is perceived by the sedimentation of starch-rich amyloplasts in columella cells of the root cap, leading to a signal that redirects auxin transport elifesciences.orgmdpi.com.

Gibberellins have been shown to play a role in root gravitropism, often in conjunction with auxin pnas.orgfrontiersin.orgresearchgate.netnih.gov. Studies in Arabidopsis have demonstrated that balanced levels of GA are required for gravity-induced asymmetric auxin responses and for proper root gravitropic growth pnas.orgresearchgate.net. Both depletion of GA (using biosynthesis inhibitors like uniconazole (B1683454) or in ga1-3 mutants) and increased GA signaling (in DELLA mutants or with exogenous GA treatment) can cause defects in gravitropic root bending pnas.orgresearchgate.net.

An important mechanism by which GAs influence gravitropism is by regulating the levels and trafficking of PIN auxin transporters, particularly PIN2 pnas.orgfrontiersin.orgnih.govoup.comresearchgate.net. GA can increase the levels of PIN proteins at the plasma membrane by inhibiting their trafficking to the lytic vacuole for degradation pnas.orgnih.govresearchgate.net. This stabilization of PIN proteins, especially PIN2 at the lower side of a gravistimulated root, contributes to the asymmetric auxin flow that drives gravitropic bending pnas.orgnih.govresearchgate.net. Asymmetric distribution of GA itself has been observed in gravistimulated roots, with higher levels accumulating at the lower side pnas.orgnih.gov. This asymmetric GA action is thought to consolidate the asymmetric auxin distribution necessary for gravitropic bending nih.gov.

While the research highlights the involvement of gibberellins in regulating root gravitropism through their interaction with auxin transport and signaling, specific studies focusing exclusively on this compound's role in this process are not available in the provided search results. However, given its identity as a gibberellin, GA68 likely participates in the broader GA-mediated regulation of root gravitropism, potentially influencing PIN protein dynamics and contributing to the establishment of asymmetric auxin gradients.

Summary of Gibberellin Effects on Root Gravitropism:

| GA Level/Signaling | Effect on Gravitropic Bending | Effect on Asymmetric Auxin Distribution | Effect on PIN Protein Levels/Trafficking |

| Depletion/Inhibition | Defects in bending | Interferes with asymmetry | Reduced PIN abundance/Increased degradation (implied) |

| Increased Signaling | Defects in bending | Interferes with asymmetry | Increased PIN levels/Reduced vacuolar trafficking |

| Asymmetric GA (lower side) | Promotes bending | Consolidates asymmetry | Stabilizes PIN2 at plasma membrane |

Based on findings from PNAS pnas.org and ResearchGate researchgate.net.

Gibberellins in Plant Responses to Environmental Stress

Modulation of Abiotic Stress Responses

Abiotic stresses, such as cold, salinity, and osmotic stress, can lead to a reduction in GA levels and signaling, contributing to growth restriction in plants. nih.govresearchgate.net Conversely, increased GA biosynthesis and signaling can promote growth in escape responses to stresses like shading and submergence. nih.govresearchgate.net Some evidence also links GA signaling to enhanced stress tolerance. nih.govresearchgate.net However, information specifically detailing how Gibberellin A68 modulates these responses is not prominently featured in the search results. The research primarily discusses the effects of other GAs, such as GA3, on abiotic stress tolerance. researchgate.netuasbangalore.edu.infrontiersin.orgfrontiersin.orgpjoes.comresearchgate.netfrontiersin.org

Cold Stress Tolerance

Cold stress is a significant factor limiting plant productivity. researchgate.net Research on cold stress tolerance in plants has explored the role of gibberellins (B7789140) in general. Reduction in bioactive GA on exposure to cold stress is believed to contribute to DELLA-mediated root growth restriction and freezing tolerance. researchgate.net While genes related to cold stress tolerance have been identified in rice cultivars, including some associated with specific genetic loci, this compound is mentioned in the context of identifying gibberellins using techniques like C18 HPLC, rather than a direct link to its function in cold stress tolerance. researchgate.netresearchgate.net Specific research findings on this compound's direct role in cold stress tolerance are not present in the provided information.

Salinity Stress Responses

Salinity stress significantly affects agricultural productivity. uasbangalore.edu.in Studies have indicated that gibberellic acid (GA3) can decrease the adverse effects of salinity on seed germination and alleviate the effects of salt stress on water use efficiency. uasbangalore.edu.in Exogenous application of GA3 has been shown to improve growth attributes and decrease oxidative stress in maize under salt stress. frontiersin.org While the broader role of GAs in mitigating salinity stress is acknowledged, specific data or detailed research findings on this compound's involvement in salinity stress responses are not available in the provided search results.

Responses to Shading and Submergence

Increased GA biosynthesis and signaling are known to promote growth in plant escape responses to shading and submergence. nih.govresearchgate.net Ethylene, which accumulates in submerged plants, can interact with gibberellins to regulate growth responses, such as internodal elongation in deepwater rice. osti.govnih.gov Gibberellin application has also been shown to ameliorate the adverse impact of short-term flooding on soybean. nih.gov While this compound is mentioned in the context of identifying various gibberellins, there are no specific research findings in the provided results detailing its unique role or effects in responses to shading or submergence. researchgate.net

Analytical Methodologies for Gibberellin Quantification and Identification in Plant Tissues

Sample Preparation Techniques

Effective sample preparation is a critical initial step to isolate gibberellins (B7789140) from the complex plant matrix and to remove interfering substances that could affect downstream analysis. The general principles and techniques applied to gibberellins are applicable to GA68.

The extraction of gibberellins from plant tissues typically involves homogenizing the plant material in an appropriate solvent. Common extraction solvents include methanol (B129727), ethanol, acetone, or aqueous buffers, often at low temperatures (e.g., 4°C) to minimize degradation of the hormones fishersci.cafishersci.ca. The choice of solvent can influence the efficiency of extraction for different gibberellins. Multiple extraction steps are often performed to maximize recovery. After extraction, the solvent mixture is usually separated from the solid plant debris by centrifugation or filtration.

Following initial extraction, pre-concentration and purification steps are necessary to reduce sample volume and remove co-extracted compounds such as lipids, pigments, and phenolic compounds that can interfere with chromatographic separation and detection. Solid phase extraction (SPE) is a widely used technique for the pre-concentration and purification of gibberellins from plant extracts fishersci.cafishersci.caplantaedb.comuni.lu. Various SPE sorbents are employed, including reversed-phase (e.g., C18), anion-exchange (e.g., SAX), and mixed-mode cartridges, depending on the chemical properties of the target gibberellin and the nature of the matrix fishersci.cafishersci.cauni.lu. Immunoaffinity chromatography, utilizing antibodies specific to certain gibberellins or groups of gibberellins, can also provide highly selective purification, although this method may be limited by the availability of specific antibodies for less common GAs like GA68 fishersci.ca.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating individual gibberellins, including GA68, from each other and from any remaining impurities after sample preparation. Coupling chromatography with mass spectrometry (MS) is the gold standard for sensitive and specific identification and quantification of GAs.

Gas chromatography, typically coupled with mass spectrometry (GC-MS), has been a fundamental technique for gibberellin analysis for many years fishersci.cauni.lu. Prior to GC analysis, gibberellins, which are relatively non-volatile, must be chemically derivatized to increase their volatility and thermal stability. Common derivatization methods include methylation (e.g., with diazomethane) to esterify the carboxyl group and silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) to derivatize hydroxyl groups. GC-MS allows for the separation of derivatized GAs based on their boiling points and interactions with the stationary phase, while MS provides structural information through fragmentation patterns, enabling identification and quantification using techniques like selected ion monitoring (SIM).

High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (HPLC-MS or LC-MS), is another powerful technique for the analysis of gibberellins, including GA68, in plant tissues fishersci.caplantaedb.comuni.lu. Unlike GC, HPLC can often analyze GAs without derivatization, although derivatization can sometimes be used to enhance detection sensitivity, particularly for UV or fluorescence detection. Reversed-phase HPLC columns (e.g., C18) are commonly used, with mobile phases typically consisting of gradients of water and organic solvents (e.g., methanol or acetonitrile), often acidified with formic acid or acetic acid to improve peak shape and ionization efficiency for MS detection plantaedb.com. LC-MS/MS, using triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode, offers high sensitivity and selectivity for the quantification of target GAs.

Nanoflow liquid chromatography (nLC) is a variation of HPLC that uses very low flow rates (typically in the nanoliter per minute range) and small-diameter columns uni.lu. When coupled with highly sensitive mass spectrometers, nLC-MS/MS offers significantly improved sensitivity compared to standard flow HPLC-MS/MS, making it particularly well-suited for the analysis of plant hormones present at extremely low concentrations in limited sample amounts uni.lu. This enhanced sensitivity is achieved due to increased ionization efficiency at lower flow rates. Nanoflow LC-MS/MS has been successfully applied to the comprehensive and quantitative analysis of various plant hormones, including gibberellins, from small amounts of plant tissue uni.lu. This technique is highly valuable for the analysis of GA68, especially when working with precious or limited plant material.

| Analytical Technique | Key Features | Application to GA68 Analysis |

| Sample Preparation | ||

| Extraction Procedures | Homogenization in organic solvents (methanol, ethanol, acetone) at low temperatures. | Isolating GA68 from the plant matrix. Multiple extractions for maximum recovery. |

| Pre-concentration/Purification | Solid Phase Extraction (SPE) using various sorbents (C18, SAX, mixed-mode). Immunoaffinity chromatography. | Removing interfering compounds and concentrating GA68 from crude extracts. SPE is commonly used for GA purification. fishersci.cafishersci.caplantaedb.comuni.lu |

| Chromatographic Separation | ||

| Gas Chromatography (GC) | Requires derivatization (methylation, silylation) for volatility. Coupled with MS (GC-MS). | Separation and detection of derivatized GA68. Useful for identification via fragmentation patterns. fishersci.cauni.lu |

| High-Performance Liquid Chromatography (HPLC) | Can analyze GAs directly or with derivatization. Coupled with UV, Fluorescence, or MS detectors (LC-MS/MS). | Separation and detection of GA68. LC-MS/MS provides high sensitivity and specificity for quantification. fishersci.caplantaedb.comuni.lu |

| Nanoflow Liquid Chromatography (nLC) | Uses low flow rates and small columns. Coupled with sensitive MS (nLC-MS/MS). | Highly sensitive analysis of GA68, especially from limited sample amounts. Offers improved detection limits. uni.lu |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful detection technique widely favored for the identification and analysis of gibberellins due to its high sensitivity and selectivity researchgate.net. It is commonly coupled with chromatographic separation methods to effectively resolve the diverse array of gibberellin structures present in plant extracts nih.govresearchgate.netscilit.com. Different mass analyzer types and ionization techniques are employed depending on the specific analytical requirements.

GC-MS for Gibberellin Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established analytical tool for the identification and quantification of volatile and semi-volatile compounds, including various plant hormones such as gibberellins scirp.orgnih.govresearchgate.netscilit.comcreative-proteomics.comspringernature.com. GC-MS-based analysis is considered an accurate and sensitive method, particularly useful for low-molecular-weight compounds springernature.com. The technique involves the separation of derivatized gibberellins on a gas chromatography column, followed by their detection and identification based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer creative-proteomics.com. Derivatization is often a necessary step in GC-MS analysis of gibberellins to increase their volatility and thermal stability researchgate.net. GC/MS-Selected Reaction Monitoring (SRM) has been successfully applied for the tissue-specific localization and quantification of bioactive gibberellins like GA1 and GA4 in plant tissues, demonstrating the method's capability for detailed spatial analysis nih.gov.

LC-MS and ESI-Ion Trap Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is another widely used and highly effective technique for gibberellin analysis, offering advantages such as minimal sample preparation compared to GC-MS for some compounds and the ability to analyze a broader range of gibberellins without mandatory derivatization scirp.orgnih.govresearchgate.netscilit.comresearchgate.netcreative-proteomics.comnih.govdntb.gov.uaresearchgate.netresearchgate.net. LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides high sensitivity and selectivity for the precise quantification of gibberellins in complex plant matrices creative-proteomics.comnih.govdntb.gov.uaresearchgate.netresearchgate.net.

Electrospray Ionization (ESI) is a common ionization technique used in LC-MS for gibberellin analysis creative-proteomics.comnih.govdntb.gov.uaresearchgate.netcapes.gov.br. Ion trap mass spectrometry (IT-MS) and quadrupole-ion trap mass spectrometry (Q-IT-MS) are mass analyzer types frequently employed in LC-ESI-MS systems for plant hormone profiling dntb.gov.uacapes.gov.br. Nanoflow LC-ESI-IT-MS/MS methods have demonstrated exceptionally high sensitivity, achieving detection limits in the sub-fmol range for several plant hormones, including gibberellins capes.gov.br. This enhanced sensitivity is crucial for analyzing the minute quantities of hormones found in plant tissues. Ultra-performance liquid chromatography (UPLC) coupled with ESI-tandem mass spectrometry (UPLC-ESI-MS/MS), operating in multiple reaction monitoring (MRM) mode, is considered a robust and accurate tool for precise quantification of GAs with high selectivity and sensitivity creative-proteomics.com. These LC-MS approaches enable the simultaneous determination and quantification of multiple gibberellin species in a single analytical run researchgate.net.

Integration with Capillary Electrophoresis

Capillary Electrophoresis (CE) coupled with mass spectrometry (CE-MS) or tandem mass spectrometry (CE-MS/MS) is recognized as a valuable alternative method for the simultaneous analysis of various classes of phytohormones, including gibberellins nih.govresearchgate.netscilit.comresearchgate.net. CE offers high separation efficiency, and its online coupling with MS provides sensitive detection. CE-MS methods utilizing cationic polymer-coated capillaries to reverse electroosmotic flow have been developed and validated for the separation and simultaneous quantification of multiple gibberellins researchgate.net. This integrated approach allows for the analysis of compounds with diverse structures in a single run.

Advanced Sensor Technologies for Real-time Gibberellin Dynamics

While traditional methods like GC-MS and LC-MS provide detailed quantitative and qualitative analysis, they typically require destructive sample collection and are not suitable for real-time monitoring of gibberellin dynamics in living plants techexplorist.commit.edumit.edu. Recent advancements in biosensor technology are addressing this limitation by enabling the observation of plant hormones orchestrating growth and responding to environmental stimuli in real-time within living organisms techexplorist.comcam.ac.uk.

Novel nanosensors, such as near-infrared fluorescent carbon nanotube sensors, have been developed that can detect and distinguish specific gibberellins like GA3 and GA4 techexplorist.commit.edumit.edubisresearch.com. These sensors offer a rapid, real-time, and in vivo method to monitor changes in gibberellin levels in a wide range of plant species techexplorist.commit.edumit.edu. This technology represents a significant breakthrough for early-stage plant stress detection and holds substantial potential for advancing plant biotechnology and agriculture mit.edumit.edubisresearch.com. Unlike conventional methods, these nanosensors are non-destructive and have been successfully tested in living plants, providing valuable tools for studying gibberellin kinetics and distribution in real-time, for example, during stress responses or developmental processes like lateral root emergence techexplorist.commit.edumit.edubisresearch.com.

Here is a summary of some analytical methods for gibberellins:

| Method | Separation Mechanism | Detection Method | Key Advantages | Considerations |

| GC-MS | Gas Chromatography | Mass Spectrometry | Accurate and sensitive for volatile/semi-volatile GAs; established technique. | Requires derivatization for many GAs; destructive. |

| LC-MS (ESI-Ion Trap, Tandem MS) | Liquid Chromatography | Mass Spectrometry | High sensitivity and selectivity; less need for derivatization; analyzes a broader range of GAs; suitable for complex matrices. creative-proteomics.comnih.govdntb.gov.uaresearchgate.netresearchgate.netcapes.gov.br | Potential ion suppression effects from matrix. |

| CE-MS | Capillary Electrophoresis | Mass Spectrometry | High separation efficiency; simultaneous analysis of multiple phytohormones. nih.govresearchgate.netscilit.comresearchgate.net | Can be challenging for complex matrices. |

| Near-Infrared Fluorescent Nanotube Sensors | N/A (In situ sensing) | Fluorescence | Real-time, in vivo monitoring; non-destructive; rapid detection. techexplorist.commit.edumit.educam.ac.ukbisresearch.com | Typically detects specific GAs; still developing. |

Agricultural and Horticultural Applications of Gibberellins in Crop Improvement

Enhancement of Crop Yield and Quality

Gibberellins (B7789140) play a significant role in breaking seed dormancy and promoting seed germination, which is crucial for uniform crop establishment. epa.gov They activate enzymes that degrade stored reserves in seeds, providing energy for initial growth and ensuring rapid and uniform germination. epa.gov While Gibberellin A68 is mentioned as influencing seed germination, specific detailed research on its unique effects on seed germination and uniform crop establishment compared to other gibberellins is limited in the provided information. foodb.ca

Gibberellins can enhance fruit size and quality and are used in some crops to induce parthenocarpy, leading to seedless fruits. epa.gov They influence fruit development by stimulating cell division and elongation. epa.gov this compound is mentioned as influencing fruit development. foodb.ca While gibberellins, including GA3 and GA4, have been studied for their effects on fruit size in crops like apples and pears, specific detailed data on the impact of this compound on fruit size and quantity is limited in the provided search results. plantaedb.com

Gibberellins are involved in regulating the transition from the vegetative to the reproductive phase and can influence flowering time. epa.gov They can be used to accelerate or delay flowering, helping to synchronize crop production. While this compound is listed among gibberellins, specific detailed research on its role in regulating flowering time and synchronization is not extensively available in the provided information.

Specific Crop Examples and Case Studies

Research on gibberellins often involves specific crop examples to demonstrate their effects. While general applications of gibberellins have been studied in various crops, specific case studies focusing solely on the application and effects of this compound in particular crops are limited in the provided search results.

Vegetable Crops (e.g., Tomatoes, Cucumbers, Carrots)

Gibberellins play a significant role in the growth and development of various vegetable crops, influencing processes such as stem elongation, fruit development, and seed germination unpad.ac.idresearchgate.net. In tomatoes, gibberellins promote fruit growth and development, contributing to increased production ficosterra.com. GA3 has been found to affect the size and metabolic contents of fruits during tomato softening mdpi.com. In cucumbers, gibberellins can induce the formation of seedless fruits, a desirable trait for marketability ficosterra.comresearchgate.net. They increase the size of cucumbers by promoting cell enlargement and division during initial fruit development researchgate.net. Gibberellins also play a key role in regulating shoot elongation in carrots and are used to induce seed germination in crops like carrots, leading to uniform sprouting and improved plantation efficiency unpad.ac.idresearchgate.net.

Forage Species

Application of gibberellins to forage species, particularly grass-dominant pastures, can stimulate out-of-season growth and increase dry matter production agriculture.vic.gov.autandfonline.com. This is particularly useful in winter and early spring when natural gibberellin levels are low agriculture.vic.gov.aunzagrc.org.nz. Studies have shown that applying gibberellic acid can result in significant increases in pasture yield agriculture.vic.gov.aunzagrc.org.nz. For instance, a review of gibberellin research in grasslands found a median increase of 500 kg DM/ha, although the response can vary depending on the species and application rate agriculture.vic.gov.au. While gibberellins primarily stimulate grass growth, their application to mixed pastures can also lead to an increase in the proportion of legumes like clover due to enhanced dry matter production nzagrc.org.nz. Research on red clover (Trifolium pratense L.) has indicated a positive effect of gibberellin application on plant growth and height scielo.br.

Here is a summary of observed yield increases in pasture swards following GA application:

| Study (Matthew et al., 2009) | Median Yield Increase (kg DM/ha) | Range (kg DM/ha) |

| Various grass, legume, and herb species | 500 | 50–1300 |

Role in the Green Revolution and Modern Breeding Programs

Gibberellins played a pivotal role in the Green Revolution, a period of significant increase in agricultural production during the mid-20th century nih.govnih.govresearchgate.net. A key factor in this revolution was the development and widespread adoption of semi-dwarf, high-yielding varieties of crops like wheat and rice nih.govd-nb.info. These varieties often carried mutations in genes related to gibberellin synthesis or signaling, resulting in reduced plant height nih.govd-nb.infocabidigitallibrary.org. This shorter stature, known as the "reduced height" (Rht) phenotype in wheat, helped prevent lodging (the bending over of plants due to wind or rain), particularly under high fertilizer input, thereby increasing the harvest index and yield nih.govnih.govd-nb.info. Modern breeding programs continue to leverage the understanding of gibberellin pathways to develop crops with improved agronomic traits, including optimized plant architecture, increased biomass, and enhanced nutrient use efficiency nih.govnih.gov. Genes affecting gibberellin response are still important targets in current crop improvement efforts nih.govcabidigitallibrary.org.

Biotechnological Applications in Plant Propagation and Tissue Culture

Gibberellins are valuable tools in plant biotechnology, particularly in plant propagation and tissue culture techniques nih.govgeeksforgeeks.org. They are frequently included in plant tissue culture media to regulate growth and development of plantlets derived from explants agrosavia.cofrontiersin.org. Gibberellins, often in combination with other plant growth regulators like cytokinins, are used to promote shoot elongation in vitro, which is crucial for the successful multiplication of plant material geeksforgeeks.orgagrosavia.coavocadosource.com. This is particularly important for species that exhibit slow growth or produce stunted shoots in culture, such as avocado avocadosource.com. Gibberellins can help overcome dormancy in cultured tissues or embryos and promote the growth of plantlets from explants geeksforgeeks.org. While gibberellins are generally known to promote shoot growth, they can sometimes inhibit root formation in tissue culture systems agrosavia.co. The precise concentration and balance of gibberellins and other hormones in the culture medium are critical for optimizing plant regeneration and propagation efficiency agrosavia.coaabinternational.com.

Conclusion and Future Directions for Gibberellin A68 Research

Summary of Current Understanding

Current understanding of Gibberellin A68 is limited compared to more widely studied gibberellins (B7789140) such as GA3. It is known to be a naturally occurring C20 gibberellin found in higher plants. wikipedia.orgresearchgate.net Its structure has been confirmed, and partial synthesis has been achieved. researchgate.netnih.gov However, detailed information regarding its specific biological activity, precise roles in plant development, and metabolic pathways is not extensively documented in the readily available literature. Much of the broader research on gibberellins provides a framework for understanding A68, but specific data on its unique functions and interactions are scarce.

Emerging Research Avenues for this compound

Emerging research avenues for this compound are likely to focus on elucidating its specific biological functions and metabolic fate within plants. Given the complexity of the gibberellin family and the often-overlapping or specific roles of different GAs, future studies could aim to identify the particular physiological processes that A68 influences. This might involve detailed comparative studies with other gibberellins in various plant species and developmental stages. Research into its interaction with other plant hormones and signaling pathways would also be a crucial area. numberanalytics.com Techniques such as advanced mass spectrometry and molecular genetics could be employed to track its biosynthesis, catabolism, and translocation within plant tissues.

Potential for Novel Agricultural Strategies

The potential for this compound in novel agricultural strategies depends heavily on the discovery of its specific biological activities. If A68 is found to possess unique growth-regulating properties or influence specific traits like stress tolerance, flowering time, or fruit development in desirable ways, it could have agricultural applications. taylorandfrancis.comunpad.ac.id For instance, if it plays a significant role in a particular stress response pathway, it could potentially be used to enhance crop resilience. unpad.ac.id Research into how its biosynthesis or signaling can be modulated could also lead to new strategies for crop improvement. However, without a clearer understanding of its specific effects, its practical agricultural applications remain speculative.

Future Methodological Advancements

Future methodological advancements in this compound research will likely involve more sensitive and specific analytical techniques for its detection and quantification in plant tissues. nih.gov Advances in genetic and genomic tools, such as targeted mutagenesis and transcriptomics, could help in identifying the genes involved in its biosynthesis and the downstream genes regulated by A68 signaling. nih.gov Furthermore, the development of sophisticated imaging techniques could allow for the visualization of its distribution and movement within living plants. nih.gov Synthetic chemistry methodologies could also be refined to facilitate the synthesis of A68 and its derivatives for structure-activity relationship studies. nih.govmdpi.com The use of computational modeling and bioinformatics could aid in predicting its interactions with receptors and other proteins involved in gibberellin signaling.

Q & A

Q. What strategies address the low endogenous concentrations of GA68 in functional studies?

- Methodological Guidance : Amplify signal via immunoaffinity purification or enzymatic amplification (e.g., tyramide signal amplification). Use hypersensitive bioassays, such as GA-responsive promoter-reporter systems (e.g., GASA::GUS). Combine with single-cell metabolomics to localize GA68 accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.